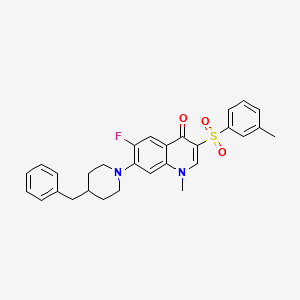

![molecular formula C11H11FN2S B2748129 6-Fluoro-2-(pyrrolidin-1-yl)benzo[d]thiazole CAS No. 863001-06-3](/img/structure/B2748129.png)

6-Fluoro-2-(pyrrolidin-1-yl)benzo[d]thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

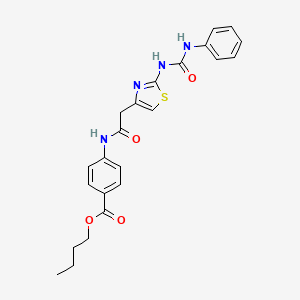

The synthesis of compounds similar to “6-Fluoro-2-(pyrrolidin-1-yl)benzo[d]thiazole” often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The synthetic strategies used can be broadly categorized into two: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis

The molecular structure of “6-Fluoro-2-(pyrrolidin-1-yl)benzo[d]thiazole” likely involves a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Scientific Research Applications

Anticancer Agents

6-Fluoro-2-(pyrrolidin-1-yl)benzo[d]thiazole derivatives have shown promising anticancer activity. Researchers have explored their potential as inhibitors of specific cancer-related enzymes or receptors. These compounds could serve as lead structures for developing novel chemotherapeutic agents .

Antimicrobial Agents

The pyrrolidine scaffold, including 6-fluoro derivatives, has been investigated for its antimicrobial properties. Researchers have synthesized and evaluated these compounds against bacterial and fungal strains. Their activity against drug-resistant pathogens makes them valuable candidates for combating infectious diseases .

Anti-inflammatory Compounds

The pyrrolidine ring system has anti-inflammatory potential. By modifying the 6-fluoro-2-(pyrrolidin-1-yl)benzo[d]thiazole structure, scientists aim to develop drugs that target inflammation pathways. These compounds may find applications in treating inflammatory disorders .

Neuroprotective Agents

Researchers have explored the neuroprotective effects of pyrrolidine derivatives. The 6-fluoro-2-(pyrrolidin-1-yl)benzo[d]thiazole scaffold could play a role in preventing neurodegenerative diseases by modulating specific neuronal pathways .

Antiviral Compounds

Given the urgent need for effective antiviral drugs, scientists have investigated pyrrolidine-based molecules. The 6-fluoro-2-(pyrrolidin-1-yl)benzo[d]thiazole derivatives may exhibit antiviral activity against specific viruses, making them relevant for drug development .

Enzyme Inhibitors

The pyrrolidine ring system can serve as a scaffold for enzyme inhibitors. Researchers have explored the 6-fluoro-2-(pyrrolidin-1-yl)benzo[d]thiazole derivatives as potential inhibitors of specific enzymes involved in disease pathways. These compounds could be valuable tools for understanding enzyme function and designing targeted therapies .

properties

IUPAC Name |

6-fluoro-2-pyrrolidin-1-yl-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2S/c12-8-3-4-9-10(7-8)15-11(13-9)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYMGSSVAIQVXEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC3=C(S2)C=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601327174 |

Source

|

| Record name | 6-fluoro-2-pyrrolidin-1-yl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601327174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

15.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24815889 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

6-Fluoro-2-pyrrolidin-1-yl-1,3-benzothiazole | |

CAS RN |

863001-06-3 |

Source

|

| Record name | 6-fluoro-2-pyrrolidin-1-yl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601327174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2748046.png)

![(2R)-2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propan-1-amine](/img/structure/B2748051.png)

![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B2748055.png)

![2-[(4-chlorobenzyl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2748057.png)

![Lithium 3-methyl-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B2748059.png)

![N-[(1,3-dioxoinden-2-ylidene)amino]-2-(4-fluorophenoxy)acetamide](/img/structure/B2748060.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2748061.png)

![methyl 6-acetyl-2-(cyclopropanecarbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2748064.png)

![N'-(4-methylbenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide](/img/structure/B2748066.png)